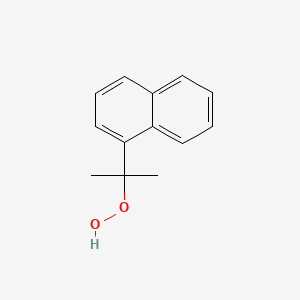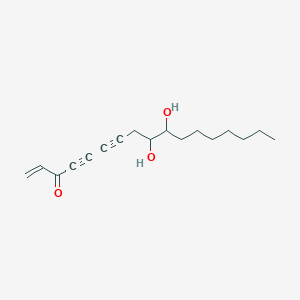
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is a unique organic compound characterized by its distinct structure, which includes a heptadecene backbone with two hydroxyl groups at positions 9 and 10, and a diynone moiety at positions 4 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptadecene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction, to form the heptadecene chain.
Introduction of the Diynone Moiety: The diynone structure can be introduced using alkyne coupling reactions, such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes.
Hydroxylation: The hydroxyl groups at positions 9 and 10 can be introduced through selective oxidation reactions, such as the Sharpless dihydroxylation, which uses osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diynone moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The diynone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. These interactions can modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol
- 9-Heptadecene-4,6-diyn-8-ol
Uniqueness
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a diynone moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
106777-20-2 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
9,10-dihydroxyheptadec-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,16-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
InChI-Schlüssel |
RJPNGWMLQLHWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(CC#CC#CC(=O)C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
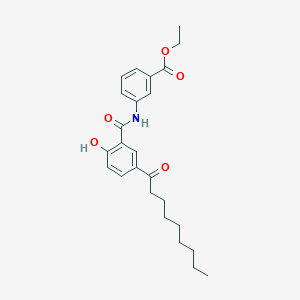
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)
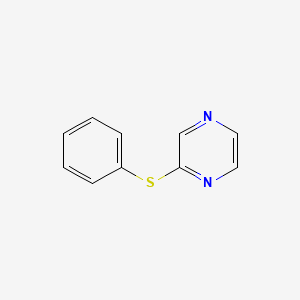
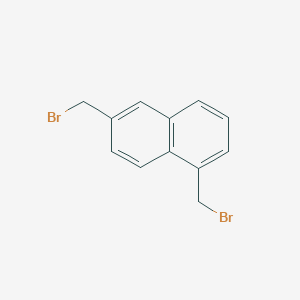

![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/no-structure.png)

